The synthesis of bis(4-nitrophenyl)phosphoric acid calcium salt typically involves the reaction of 4-nitrophenol with phosphoric acid derivatives, followed by the introduction of calcium ions. The general method can be summarized in the following steps:
Technical parameters such as reaction time, temperature, and molar ratios of reactants are crucial for maximizing yield and purity .
The molecular formula for bis(4-nitrophenyl)phosphoric acid calcium salt is , with a molecular weight of approximately 382.28 g/mol. The structure features two nitrophenyl groups attached to a central phosphorus atom, which is also bonded to a calcium ion.
This compound can be visualized using molecular modeling software that depicts its three-dimensional arrangement, confirming its tetrahedral geometry around the phosphorus atom .
Bis(4-nitrophenyl)phosphoric acid calcium salt participates in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration .
The mechanism by which bis(4-nitrophenyl)phosphoric acid calcium salt exerts its effects can be understood through its role in catalysis:
These mechanisms highlight its utility in organic synthesis and catalysis .
These physical properties make it suitable for various applications in chemical processes and research .
Bis(4-nitrophenyl)phosphoric acid calcium salt has several significant scientific applications:
Its versatility across different fields underscores its importance in both academic research and industrial applications .
The standardized IUPAC name for this compound is calcium; bis(4-nitrophenyl) phosphate, reflecting its ionic structure comprising a calcium cation coordinated with two phosphate anions. Each phosphate anion is esterified with para-nitrophenol groups. The molecular structure features:
The structural representation is best conveyed through the SMILES notation:C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Ca+2] [5] [8]
The InChIKey DMVNXWRPLOWKPA-UHFFFAOYSA-L provides a unique, hashed identifier for computational chemistry applications [5] [6] [8].
This compound is documented under multiple synonymous designations across chemical databases and commercial catalogs, including:Table 1: Common Synonyms
| Synonym | Source Reference |
|---|---|
| Calcium bis(4-nitrophenyl) phosphate | [2] [9] |
| Di(4-nitrophenyl)phosphoric acid calcium salt | [2] [3] |
| Bis[bis(4-nitrophenoxy)phosphinyloxy]calcium | [2] [9] |
| bis(4-nitrophenyl)phosphoricacidcalciumsalt95+% | [3] [9] |
The variability arises from naming approaches emphasizing either:
The CAS Registry Number 10331-55-2 serves as the universal identifier for this compound across regulatory and commercial systems [2] [3] [9]. The molecular formula C₂₄H₁₆CaN₄O₁₆P₂ is derived from:
Table 2: Molecular Formula Breakdown
| Component | Symbol | Count | Molecular Contribution |
|---|---|---|---|
| Carbon | C | 24 | 288.24 g/mol |
| Hydrogen | H | 16 | 16.13 g/mol |
| Calcium | Ca | 1 | 40.08 g/mol |
| Nitrogen | N | 4 | 56.04 g/mol |
| Oxygen | O | 16 | 256.00 g/mol |
| Phosphorus | P | 2 | 61.94 g/mol |
| Total Molecular Weight | 718.43 g/mol |
Discrepancies in literature (e.g., C₁₂H₁₁CaN₂O₈P in some entries) stem from erroneous representation of the stoichiometric ratio between calcium and ligands [3] [6]. The correct formulation accounts for the 2:1 anion-to-cation ratio, consistent with crystallographic analysis [5] [8].
The calcium and sodium salts of bis(4-nitrophenyl) phosphate exhibit fundamental differences in coordination chemistry and material properties:
Table 3: Structural and Functional Comparison
| Characteristic | Calcium Salt | Sodium Salt |
|---|---|---|
| CAS Registry Number | 10331-55-2 [2] [9] | 4043-96-3 [10] |
| Molecular Formula | C₂₄H₁₆CaN₄O₁₆P₂ [2] [5] | C₁₂H₈N₂O₈PNa [10] |
| Molecular Weight | 718.43 g/mol [5] [8] | 362.17 g/mol [10] |
| Cation Charge Density | High (divalent, small ionic radius) | Low (monovalent, large ionic radius) |
| Coordination Behavior | Forms rigid crystalline structures; limited solubility | Highly soluble; ionic dissociation in aqueous media |
| Typical Applications | Specialty synthesis; heterogeneous catalysis | Enzyme assays; biochemical research [10] |
Structural Implications:
Synthetic Considerations:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5